
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is a halogenated organic compound with the molecular formula C4H2Br4F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane typically involves the bromination of 1,1,1-trifluorobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated hydrocarbons.
Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.
Wissenschaftliche Forschungsanwendungen
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymer additives.
Wirkmechanismus
The mechanism by which 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and alterations in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1,1-trifluorobutane: A related compound with fewer bromine atoms, used in similar applications but with different reactivity profiles.
1,1,1-Trifluoro-2,2,2-tribromoethane: Another halogenated compound with a different carbon backbone, used in organic synthesis and industrial applications.
Uniqueness
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is unique due to the presence of four bromine atoms and three fluorine atoms on a butane backbone. This combination of halogens imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111398-13-1 |
|---|---|
Molekularformel |
C4H3Br4F3 |
Molekulargewicht |
427.68 g/mol |
IUPAC-Name |
2,4,4,4-tetrabromo-1,1,1-trifluorobutane |
InChI |
InChI=1S/C4H3Br4F3/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 |
InChI-Schlüssel |
BBNRNUGNARGBNI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)Br)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


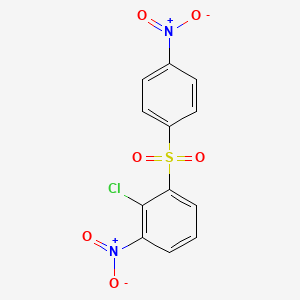
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
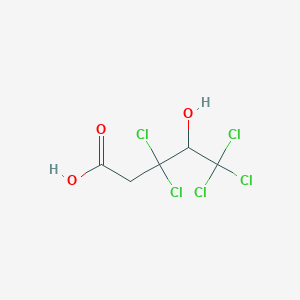
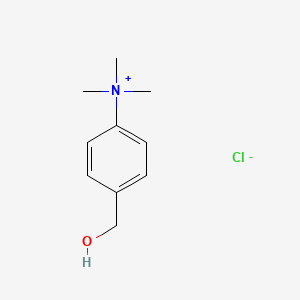

![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
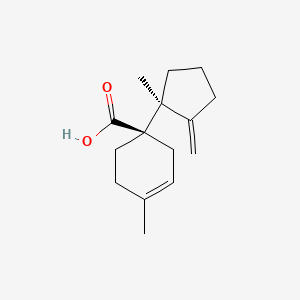

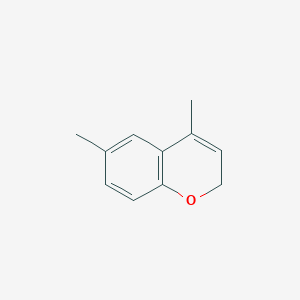
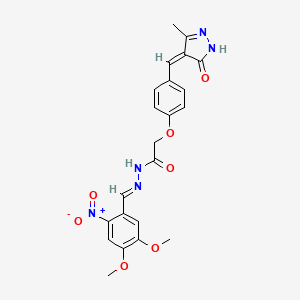
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
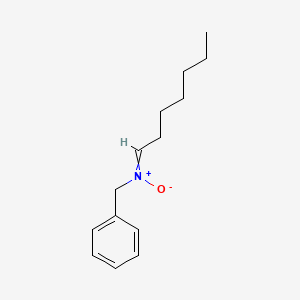
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
